REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2.C(Cl)Cl.[OH-].[Na+].Cl[C:17]([O:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=[O:18]>CCCCCCC>[CH2:20]([O:19][C:17](=[O:18])[NH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:2.3|
|
Name
|
12-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
352 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC=C2C=CNC12
|
Name
|
|
Quantity
|
5.3 L
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.76 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
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ClC(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
air driven stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Equip
|
Type
|
ADDITION
|
Details
|
apparatus, addition funnel
|
Type
|
CUSTOM
|
Details
|
Thoroughly purge the flask with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
After cooling the biphasic solution to less than 10° C.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature at less than 10° C. over one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
Stir
|
Type
|
CUSTOM
|
Details
|
the reaction vigorously for 1 hour until complete by TLC
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous layer with CH2Cl2 (1.7 L)
|
Type
|
WASH
|
Details
|
Combine the organic layers, wash with 2N NaOH (2×2 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtering off the drying agent
|
Type
|
CONCENTRATION
|
Details
|
concentrate the filtrate in vacuo to a volume of ˜1.5 L
|
Type
|
CUSTOM
|
Details
|
resulting in thin dark mixture
|
Type
|
CUSTOM
|
Details
|
to form a thick sand-like slurry
|
Type
|
CONCENTRATION
|
Details
|
Concentrate to a volume of ˜1.5 L
|
Type
|
FILTRATION
|
Details
|
filter while hot (50-60° C.)
|
Type
|
WASH
|
Details
|
wash
|
Type
|
TEMPERATURE
|
Details
|
with warm (45° C.) heptane (1 L) and RT heptane (1 L)
|
Type
|
CUSTOM
|
Details
|
dry
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(NC=1C=CC=C2C=CNC12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 683.5 g | |
YIELD: PERCENTYIELD | 96.7% | |
YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |